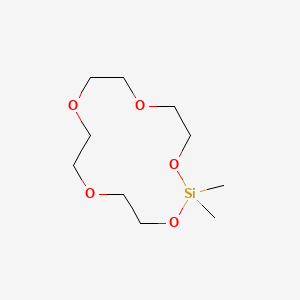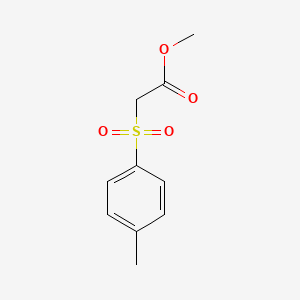
p-Toluènesulfonyl acétate de méthyle
Vue d'ensemble
Description
Methyl [(4-methylphenyl)sulfonyl]acetate is a useful research compound. Its molecular formula is C10H12O4S and its molecular weight is 228.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl [(4-methylphenyl)sulfonyl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl [(4-methylphenyl)sulfonyl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Principe pharmaceutique actif
Le p-toluènesulfonyl acétate de méthyle est utilisé dans le processus de fabrication de principes pharmaceutiques actifs . Il agit comme un contre-ion pour la formation de sel . Ce composé peut se former lorsque l'acide réagit avec le méthanol, l'éthanol ou le propanol utilisé dans la voie réactionnelle .
Quantification des impuretés génotoxiques
Ce composé est utilisé dans la quantification précise et fiable des impuretés génotoxiques des p-toluènesulfonates dans un principe pharmaceutique actif par HPLC-UV . Ces composés sont cancérigènes ; par conséquent, ils doivent être surveillés et quantifiés avec précision à la fois pendant le processus et dans le contrôle final de la substance médicamenteuse .
Synthèse chimique
Le this compound est utilisé dans la synthèse de divers composés chimiques . Par exemple, il participe à la réaction de substitution-1 sélective du tétrazole .
Mécanisme D'action
Mode of Action
It has been noted that the compound participates in selective 1-substitution reactions of tetrazole .
Biochemical Pathways
It’s known that the compound has a role in the formation of a stable Solid Electrolyte Interphase (SEI) layer in lithium-ion batteries , but the exact pathways and their downstream effects require further investigation.
Result of Action
In the context of lithium-ion batteries, it has been observed that the compound contributes to the formation of a stable SEI layer, promoting faster lithium intercalation/deintercalation kinetics .
Analyse Biochimique
Biochemical Properties
It is known to participate in selective 1-substitution reactions of tetrazole
Cellular Effects
It has been used as an electrolyte additive in Li-ion batteries, where it forms a stable Solid Electrolyte Interphase (SEI) layer
Molecular Mechanism
It is known to participate in selective 1-substitution reactions of tetrazole
Temporal Effects in Laboratory Settings
In laboratory settings, Methyl p-toluenesulfonylacetate has been shown to form a stable SEI layer in Li-ion batteries . This suggests that it has a degree of stability and does not degrade quickly. The long-term effects of Methyl p-toluenesulfonylacetate on cellular function in in vitro or in vivo studies have not been documented.
Propriétés
IUPAC Name |
methyl 2-(4-methylphenyl)sulfonylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-8-3-5-9(6-4-8)15(12,13)7-10(11)14-2/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUZMDKWJWSBCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00964653 | |
| Record name | Methyl (4-methylbenzene-1-sulfonyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00964653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50397-64-3 | |
| Record name | Methyl ((4-methylphenyl)sulfonyl)acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050397643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl (4-methylbenzene-1-sulfonyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00964653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



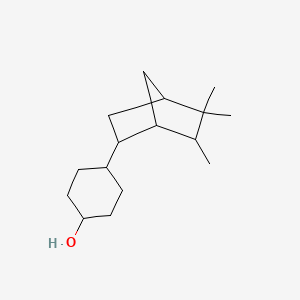
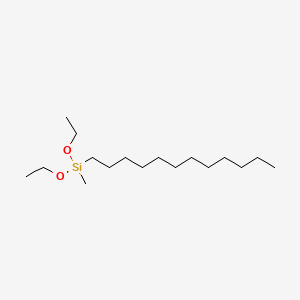

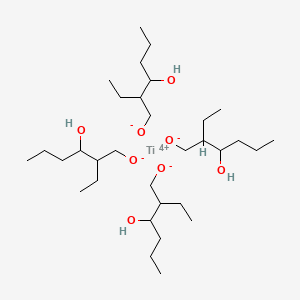
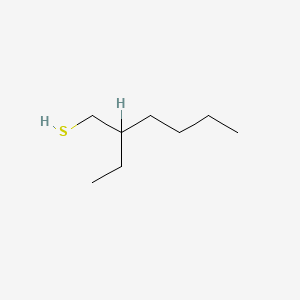
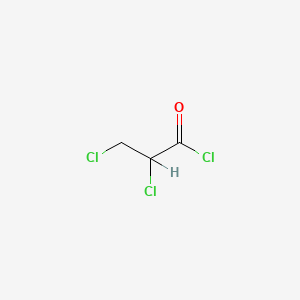
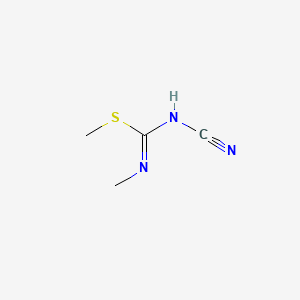
![Silane, [2-[3(or 4)-(chloromethyl)phenyl]ethyl]trimethoxy-](/img/structure/B1584940.png)
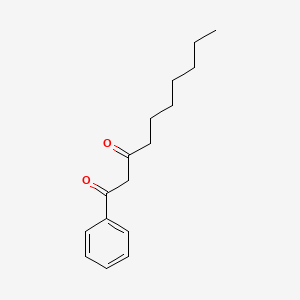

![Pentanediamide, N,N'-dibutyl-2-[(1-oxododecyl)amino]-, (2S)-](/img/structure/B1584944.png)
![(Bicyclo[2.2.1]hepta-2,5-diene)dichloropalladium(II)](/img/structure/B1584945.png)
